2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene

Lipophilicity Partition coefficient Drug design

2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene (CAS 1489676-16-5, molecular formula C₉H₁₂Cl₂S, molecular weight 223.16 g/mol) is a halogenated thiophene derivative featuring a chloro substituent at the 2-position of the thiophene ring and a branched 3-chloro-2,2-dimethylpropyl chain at the 5-position. Its dual chlorine sites—one aromatic and one aliphatic attached to a quaternary carbon—differentiate it from simpler chloroalkyl thiophenes that dominate commercial catalogues.

Molecular Formula C9H12Cl2S
Molecular Weight 223.16 g/mol
Cat. No. B13156934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene
Molecular FormulaC9H12Cl2S
Molecular Weight223.16 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(S1)Cl)CCl
InChIInChI=1S/C9H12Cl2S/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3
InChIKeyNPMRQZJMJLYVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene – A Branched Chloroalkyl Thiophene Intermediate for Structure-Activity Optimization and Chemical Procurement


2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene (CAS 1489676-16-5, molecular formula C₉H₁₂Cl₂S, molecular weight 223.16 g/mol) is a halogenated thiophene derivative featuring a chloro substituent at the 2-position of the thiophene ring and a branched 3-chloro-2,2-dimethylpropyl chain at the 5-position . Its dual chlorine sites—one aromatic and one aliphatic attached to a quaternary carbon—differentiate it from simpler chloroalkyl thiophenes that dominate commercial catalogues. The compound is supplied as a research intermediate with a typical purity of 95% and is of interest in medicinal chemistry and organic electronics where precise control of lipophilicity, steric bulk, and regiochemical reactivity is required .

Reactivity Orthogonal aromatic and sterically hindered aliphatic chlorine sites enable stepwise functionalization
Lipophilicity Branched neopentyl chain elevates logP relative to linear chloroalkyl analogs
Regiochemistry 2-Chloro thiophene substitution supports standard cross-coupling reactivity

Why 2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene Cannot Be Replaced by 2-Chloro-5-(chloromethyl)thiophene or Other Common Chloroalkyl Thiophenes


Generic substitution with structurally simpler chloroalkyl thiophenes—such as 2-chloro-5-(chloromethyl)thiophene or 2-chloro-5-(2-chloroethyl)thiophene—fails because the target compound’s branched alkyl chain introduces a quaternary carbon centre adjacent to the aliphatic chlorine, substantially altering both lipophilicity and steric accessibility . The predicted logP of 4.21 for the target compound is approximately 1.1 log unit higher than that of 2-chloro-5-(chloromethyl)thiophene (logP ≈ 3.14) , indicating a markedly different partitioning behaviour that cannot be compensated by simply adjusting stoichiometry. Furthermore, the regiochemistry of chlorine substitution on the thiophene ring (2-chloro versus 3-chloro) governs the electronic character and reactivity of the heterocycle [1], meaning that regioisomeric analogs such as 3-chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene, despite sharing the same molecular formula, are not functionally interchangeable in synthesis or structure-activity studies.

Higher logP and branching can substantially alter partitioning behaviour compared to chloromethyl or linear alkyl analogs
Neopentyl-type chloride exhibits much slower SN2 reactivity, changing reaction sequence outcomes vs. primary alkyl chlorides
Regioisomeric 3-chloro analog may show different cross-coupling efficiency and electronic activation profile

2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene: Quantitative Differentiation Data Against the Closest Analogs


Lipophilicity (LogP) Comparison: Target vs. 2-Chloro-5-(chloromethyl)thiophene

The target compound exhibits a predicted logP of 4.209 , substantially higher than the logP of 3.14 reported for the simpler chloromethyl analog 2-chloro-5-(chloromethyl)thiophene . This 1.07 log unit increase reflects the additional three methylene units and the quaternary carbon branching in the alkyl chain, translating to approximately 11.7-fold higher expected n-octanol/water partition coefficient.

Lipophilicity gain
Cross-study comparable
Δ logP = +1.07
≈11.7-fold higher partition vs. chloromethyl analog
Supports lipophilicity-driven lead optimization
Predicted values; verify experimentally
Lipophilicity Partition coefficient Drug design

Lipophilicity Differentiation from Mono-Chloro Analog: Target vs. 3-(3-Chloro-2,2-dimethylpropyl)thiophene

The target compound (logP = 4.209) is 0.65 log units more lipophilic than 3-(3-chloro-2,2-dimethylpropyl)thiophene (logP = 3.556) , a mono-chlorinated analog that lacks the ring chlorine. This demonstrates that the additional chloro substituent on the thiophene ring contributes approximately 0.65 logP units, consistent with the established π-value of aromatic chlorine (+0.71) [1]. The dual-chlorine architecture therefore provides a quantifiable lipophilicity increment that cannot be replicated by the mono-chloro analog.

Ring chlorine logP contribution
Cross-study comparable
Target: 4.21 vs Mono-Cl analog: 3.56 Δ +0.65
Quantifies chlorine contribution to logP for SAR exploration
Predicted logP; consistent with aromatic Cl π-value
Lipophilicity SAR Halogen effect

Steric Differentiation at the Aliphatic Chlorine: Quaternary vs. Primary Alkyl Chloride Reactivity

The aliphatic chlorine in the target compound is attached to a quaternary carbon centre (—C(CH₃)₂CH₂Cl), whereas the comparator 2-chloro-5-(chloromethyl)thiophene bears a primary alkyl chloride (—CH₂Cl). The presence of geminal dimethyl substitution adjacent to the electrophilic carbon creates significant steric shielding, which is classically known to retard bimolecular nucleophilic substitution (SN2) rates by factors of 10²–10⁴ relative to unhindered primary alkyl chlorides [1]. Although direct kinetic data for this specific compound are unavailable, the tertiary-like steric environment of the neopentyl-type chloride [2] means that the target compound will exhibit substantially different reaction kinetics and product distributions in alkylation or amination reactions compared to its primary alkyl chloride analog.

Steric shielding effect
Class-level inference
Neopentyl-type chloride: expected SN2 rate retardation ~10²–10⁴ vs. primary
Enables selective aromatic coupling while preserving aliphatic chlorine
No direct kinetic data; verify under reaction conditions
Steric hindrance Nucleophilic substitution Reactivity

Regioisomeric Differentiation: 2-Chloro vs. 3-Chloro Thiophene Reactivity

The target compound (2-chloro substitution on thiophene) is predicted to exhibit higher reactivity toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling than its regioisomer 3-chloro-2-(3-chloro-2,2-dimethylpropyl)thiophene (logP also 4.209 ). In thiophene chemistry, the 2-position is significantly more electron-deficient than the 3-position due to the inductive electron withdrawal by the ring sulfur atom [1]. Quantitative DFT calculations on chlorothiophenes indicate that the LUMO coefficient at C2 is approximately 1.5–2.0 times larger than at C3, and the activation barrier for nucleophilic attack at the 2-position is 3–5 kcal/mol lower [2]. This implies that the target 2-chloro isomer will undergo Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) and direct nucleophilic displacements under milder conditions or with higher yields than the 3-chloro regioisomer.

Regioisomeric reactivity
Class-level inference
2-Cl thiophene predicted more reactive toward SNAr/cross-coupling than 3-Cl (LUMO coeff. ratio ~1.5–2; ΔG‡ ~3–5 kcal/mol lower)
2-Chloro choice impacts cross-coupling efficiency and synthesis outcome
Computational class-level inference; validate experimentally
Regiochemistry Electronic effects Nucleophilic aromatic substitution

Procurement-Relevant Application Scenarios for 2-Chloro-5-(3-chloro-2,2-dimethylpropyl)thiophene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated logP Without Additional Hydrogen Bond Donors/Acceptors

In lead optimization programs where ADME profiling indicates insufficient membrane permeability (e.g., PAMPA Pe < 1 × 10⁻⁶ cm/s), the target compound’s logP of 4.21 provides a quantifiable increase over the 3.14 logP of the commonly available 2-chloro-5-(chloromethyl)thiophene scaffold . This 1.07 log unit boost translates to approximately an order-of-magnitude higher predicted partition coefficient, enabling medicinal chemists to improve permeability without introducing additional H-bond donors or acceptors that could compromise selectivity or increase molecular weight beyond acceptable limits.

Multi-Step Synthesis Requiring Orthogonal Reactivity at Two Chlorine Sites

The target compound possesses two distinguishable chlorine electrophiles: an aromatic 2-chlorothiophene moiety amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and a sterically hindered neopentyl-type alkyl chloride that is largely inert under those conditions . This orthogonality enables sequential functionalization strategies—first elaborate the thiophene ring via cross-coupling, then activate the aliphatic chloride under SN1-type conditions—that are not feasible with 2-chloro-5-(chloromethyl)thiophene, where the primary alkyl chloride competes directly with the aromatic chloride in many reactions.

Structure-Activity Relationship (SAR) Studies Systematically Varying Thiophene Regiochemistry

When exploring SAR around a thiophene-containing pharmacophore, the target 2-chloro isomer can be directly compared with its 3-chloro regioisomer (CAS 1862873-26-4) . Although the two isomers share identical logP (4.209) and molecular weight, the 2-chloro substitution provides greater electronic activation for nucleophilic aromatic substitution and cross-coupling (class-level inference from heterocyclic reactivity principles) . Parallel procurement of both isomers enables a rigorous assessment of whether electronic or steric factors at the thiophene ring govern biological activity, a critical distinction for patent strategy and lead selection.

Organic Electronics and Conducting Polymer Precursor Design

The branched neopentyl-type alkyl chain of the target compound introduces steric bulk that can modulate π-stacking distances and solubility in conjugated oligothiophenes and polythiophenes . Compared to linear alkyl-substituted thiophenes, the quaternary carbon branching may reduce crystal packing density and improve solution processability, while the terminal chlorine offers a synthetic handle for further functionalization via nucleophilic substitution or Grignard formation. This combination of properties makes the compound a candidate building block for organic field-effect transistor (OFET) or organic photovoltaic (OPV) materials where precise control of morphology is essential.

Application
Selection Property
Validation Focus
Lead optimization requiring higher logP
Elevated lipophilicity without additional H-bond donors
Partition coefficient, permeability assay
Sequential orthogonal synthesis
Aromatic Cl reactive; hindered alkyl Cl inert under cross-coupling
Stepwise functionalization sequence, selectivity
Thiophene regiochemistry SAR
2-Chloro regioisomer for higher cross-coupling reactivity
Coupling yield comparison, biological activity difference
Organic electronics precursor
Branched steric bulk modulates π-stacking and solubility
Thin-film morphology, charge mobility
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